TUPS
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TUPS typically involves the reaction of 1,3,4-thiadiazole derivatives with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include moderate temperatures (around 25-50°C) and the use of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities. Solvent recovery and recycling systems are also employed to reduce waste and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
TUPS undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
TUPS has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Biology: Employed in studies involving enzyme inhibition, particularly epoxide hydrolase and cytochrome P450 enzymes.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its enzyme inhibition properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
TUPS exerts its effects primarily through the inhibition of epoxide hydrolase and cytochrome P450 enzymes. By binding to the active sites of these enzymes, this compound prevents the metabolism of various substrates, leading to altered physiological responses. This inhibition can affect pathways involved in inflammation, oxidative stress, and lipid metabolism, making this compound a valuable tool in studying these processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Trifluoromethylphenyl ureas: Compounds with this functional group also show enzyme inhibition properties.
Uniqueness of TUPS
This compound is unique due to its dual inhibition of both epoxide hydrolase and cytochrome P450 enzymes, which is not commonly observed in other similar compounds. This dual activity makes it particularly valuable in research focused on cardiovascular diseases and metabolic disorders.
Biological Activity
-
Introduction
TUPS (1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea) is a selective inhibitor of soluble epoxide hydrolase (sEH) and has garnered attention for its potential therapeutic applications in cardiovascular diseases and other conditions linked to arachidonic acid metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and relevant case studies. -
Mechanism of Action
This compound primarily functions by inhibiting sEH, an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By blocking this conversion, this compound enhances the availability of EETs, which are known to have vasodilatory and anti-inflammatory effects. This inhibition has significant implications for cardiac health, particularly in conditions such as hypertrophy. -
Research Findings
A study conducted on male Sprague-Dawley rats demonstrated that this compound administration significantly mitigated isoprenaline-induced cardiac hypertrophy. The treatment resulted in decreased expression of hypertrophic markers such as ANP, BNP, and EPHX2, indicating a protective effect against cardiac remodeling . Table 1: Effects of this compound on Cardiac MarkersMarker Control (Isoprenaline) Isoprenaline + this compound ANP Increased Decreased BNP Increased Decreased EPHX2 Increased Decreased -
Case Studies
Several case studies have illustrated the efficacy of this compound in various experimental models:- Cardiac Hypertrophy Model : In a controlled study, rats treated with this compound showed significant reductions in cardiac mass and improved left ventricular function compared to controls receiving only isoprenaline .
- Cell Culture Studies : In vitro experiments using H9c2 cardiomyoblasts revealed that this compound treatment reduced cell death and apoptosis markers induced by isoprenaline. The protective role of this compound was attributed to its ability to maintain EET levels and modulate related signaling pathways .
-
Biological Activity Summary
The biological activity of this compound can be summarized as follows:- Inhibition of sEH : Leads to increased levels of EETs.
- Cardioprotection : Reduces hypertrophic responses in cardiac tissues.
- Anti-inflammatory Effects : Modulates inflammatory pathways through altered lipid mediator profiles.
-
The compound this compound demonstrates significant biological activity through its role as a soluble epoxide hydrolase inhibitor. Its ability to enhance EET levels provides promising avenues for therapeutic interventions in cardiovascular diseases characterized by hypertrophy and inflammation. Further research is warranted to explore its full potential and clinical applications. - References
Properties
Molecular Formula |
C14H18F3N3O4S |
---|---|
Molecular Weight |
381.37 g/mol |
IUPAC Name |
1-(1-methylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C14H18F3N3O4S/c1-25(22,23)20-8-6-11(7-9-20)19-13(21)18-10-2-4-12(5-3-10)24-14(15,16)17/h2-5,11H,6-9H2,1H3,(H2,18,19,21) |
InChI Key |
YORLNOBDSZJFQQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TUPS |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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